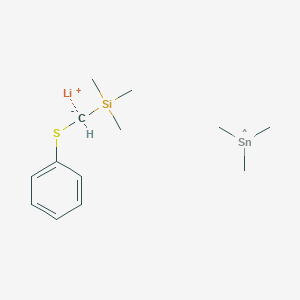
CID 78065239
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065239 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The synthesis of CID 78065239 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include:
Cyclization: This step involves the cyclization of precursor molecules under controlled conditions.
Reduction: The cyclized product is then subjected to reduction using reagents like lithium aluminum hydride (LiAlH4).
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale production.
Chemical Reactions Analysis
CID 78065239 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78065239 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and its mechanism of action in treating certain diseases.
Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78065239 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
CID 78065239 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 71298057: Known for its distinct chemical structure and applications.
CID 17442: Another compound with similar properties but different applications.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C13H24LiSSiSn |
|---|---|
Molecular Weight |
366.2 g/mol |
InChI |
InChI=1S/C10H15SSi.3CH3.Li.Sn/c1-12(2,3)9-11-10-7-5-4-6-8-10;;;;;/h4-9H,1-3H3;3*1H3;;/q-1;;;;+1; |
InChI Key |
RPSNSLFNVCVXBK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH-]SC1=CC=CC=C1.C[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















